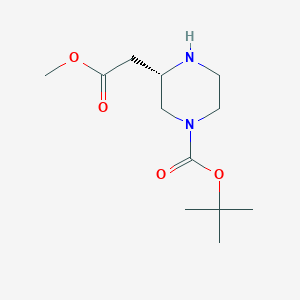

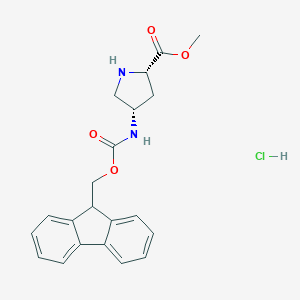

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester

概要

説明

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Quinazolin-4(3H)-one Derivatives : A study by Acharyulu et al. (2009) presented the synthesis of novel 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. The process involved the synthesis of (S)-2-hydroxy-2-phenyl acetic acid esters, which underwent further reactions including treatment with chloroacetyl chloride and N-Boc piperazine, leading to the title compounds. These compounds were structurally supported by spectral and analytical data, marking their significance in synthetic organic chemistry (Acharyulu, Dubey, Reddy, & Suresh, 2009).

Development of Heterocyclic Amino Acids : Matulevičiūtė et al. (2021) synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These novel heterocyclic amino acids were synthesized regioselectively and were characterized by NMR spectroscopy and HRMS, providing valuable chiral and achiral building blocks for further chemical synthesis (Matulevičiūtė, Arbačiauskienė, Kleizienė, Kederienė, Ragaitė, Dagilienė, Bieliauskas, Milišiūnaitė, Sløk, & Šačkus, 2021).

Synthesis of Piperazinyl Amides of Glycyrrhetinic Acid : A practical method to prepare piperazinyl amides of 18β-glycyrrhetinic acid was developed. The process involved the amidation of 1-Boc-piperazine and further reactions to prepare selected piperazinyl amides. This study provided insights into the preparation of these compounds and elucidated the reasons for the appearance of byproducts (Cai, Zhang, Meng, Zhu, Chen, Yu, Fu, Yang, & Gong, 2020).

Preparation of Enantiomerically Pure Piperazine-2-Acetic Acid Esters : The chemical diversity of piperazine heterocycles was explored by Chamakuri et al. (2018) through an efficient synthesis of 6-substituted piperazine-2-acetic acid esters. These esters were obtained as diastereomeric mixtures and were separated chromatographically, providing a range of monoprotected chiral 2,6-disubstituted piperazines. This study contributed to the diversity and versatility of piperazine compounds in drug development and library production (Chamakuri, Jain, Guduru, Arney, MacKenzie, Santini, & Young, 2018).

作用機序

The mechanism of ester reduction is similar to that of acid chloride reduction. A hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde . In the case of esterification, the first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .

将来の方向性

There is ongoing research into the sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This research is driven by the need for green and sustainable alternatives to petrochemicals .

特性

IUPAC Name |

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVFRLASKOYKX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424917 | |

| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217810-25-7 | |

| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)

![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)